molecular formula C21H18ClN5O3S B2530002 N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 946354-57-0

N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B2530002
CAS No.: 946354-57-0
M. Wt: 455.92
InChI Key: MONSBKOUQKSFHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS Number 946354-57-0 , has a molecular formula of C21H18ClN5O3S and a molecular weight of approximately 455.92 g/mol . It is a synthetic intermediate belonging to the pyrazolo[1,5-d][1,2,4]triazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research . The compound features a complex structure with hydrogen bond donor and acceptor counts, influencing its physicochemical properties and potential interactions . Researchers can acquire this material from suppliers like Life Chemicals, available in quantities ranging from 1mg to 25mg with a stated purity of 90% or higher . This product is intended for research applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-12-3-6-14(9-16(12)22)23-19(28)11-31-21-25-24-20(29)18-10-17(26-27(18)21)13-4-7-15(30-2)8-5-13/h3-10H,11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONSBKOUQKSFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a synthetic compound with potential biological activity, particularly in the field of oncology. This article reviews its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H18ClN5O3S
  • Molecular Weight : 455.9 g/mol
  • CAS Number : 946354-57-0

The compound features a complex structure that includes a chloro-substituted phenyl group and a thioacetamide moiety linked to a pyrazolo[1,5-d][1,2,4]triazin derivative.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its cytotoxic effects against various cancer cell lines. The following sections detail specific findings and case studies related to its efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide have shown promising results:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Induces apoptosis
Compound BNCI-H46012.50Inhibits cell proliferation
Compound CA54926.00Autophagy induction

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells, which is critical for its potential therapeutic applications .

The mechanisms by which N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide exerts its anticancer effects are not fully elucidated but may involve:

  • Inhibition of Key Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic potential of several pyrazolo derivatives against different cancer cell lines. The results indicated that certain modifications to the pyrazolo structure significantly enhanced anticancer activity .
  • Mechanistic Insights :
    Research has suggested that compounds with similar structures can inhibit Aurora-A kinase and other critical pathways involved in tumor growth. This inhibition leads to cell cycle arrest and subsequent apoptosis .
  • In Vivo Studies :
    Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide. Such studies will help in understanding the pharmacokinetics and therapeutic window for this compound.

Comparison with Similar Compounds

Key Structural Features :

  • Thioacetamide linker : The sulfur atom may improve metabolic stability compared to oxygen analogs .
  • Substituents :
    • 3-Chloro-4-methylphenyl: Contributes to lipophilicity and steric hindrance.
    • 4-Methoxyphenyl: Enhances solubility and electronic modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl rings and core heterocycles. Key examples from the evidence include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide R1: 4-ethylphenyl, R2: 4-methoxyphenyl C22H21N5O3S 435.5 Higher lipophilicity due to ethyl group
N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide R1: 5-chloro-2,4-dimethoxyphenyl, R2: 4-ethylphenyl C25H24ClN5O4S 526.0 Enhanced solubility (methoxy groups) and halogenated bioactivity
N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide R1: 4-acetylphenyl, R2: thiophen-2-yl C20H16N6O3S2 452.5 Thiophene enhances π-stacking; acetyl group modifies polarity

Critical Observations :

Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing chloro group in the target compound. This balance may optimize binding to targets requiring both hydrophobic and polar interactions .

Bioactivity : Compounds with thiophene substituents (e.g., ) exhibit enhanced π-stacking capabilities, which are absent in the target compound. This may limit its utility in targets requiring strong aromatic interactions .

Spectral and Physicochemical Data

While specific data for the target compound are unavailable, analogues provide insights:

  • NMR : Substituent-induced chemical shift changes in regions A (δ 29–36) and B (δ 39–44) () suggest similar environments for the pyrazolo-triazine core .
  • Melting Points : Analogues with chloro groups (e.g., ) exhibit higher melting points (>500 K) due to stronger intermolecular forces .

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